N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a 4-chlorophenyl group attached to the thiadiazole ring, and an acrylamide group attached to the nitrogen atom of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of 1,3,4-thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced by reacting the thiadiazole intermediate with 4-chlorobenzyl chloride in the presence of a suitable catalyst such as aluminum chloride (AlCl3).
Attachment of Acrylamide Group: The acrylamide group can be introduced by reacting the 4-chlorophenyl-substituted thiadiazole with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution at the chlorophenyl group or the acrylamide group can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has shown potential in biological studies, including antimicrobial and antiviral activities.
Medicine: It has been investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide is compared with other similar compounds, such as:
N-[5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide: Similar structure but with a different position of the chlorophenyl group.
N-[5-[(4-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
These compounds share structural similarities but differ in their substituents and heterocyclic rings, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRDELHRYJHYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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